tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
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Overview
Description
tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a hexahydropyrrolo[1,2-a]pyrazine ring system. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or an amino acid derivative, with a suitable reagent like tert-butyl isocyanide. The reaction conditions typically include the use of a solvent such as dichloromethane or acetonitrile, and a catalyst like iodine or a Lewis acid .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl group, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium, platinum, and various Lewis acids . Major products formed from these reactions include substituted pyrazines, amino alcohols, and various heterocyclic compounds.
Scientific Research Applications
tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyridine-2(1H)-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties.
tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]imidazole-2(1H)-carboxylate:
tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]thiazole-2(1H)-carboxylate: The thiazole ring in this compound imparts unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C12H23N3O2 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (7S,8aR)-7-amino-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h9-10H,4-8,13H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
KJFSMKNIMGVVDQ-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@@H]2C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N |
Origin of Product |
United States |
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